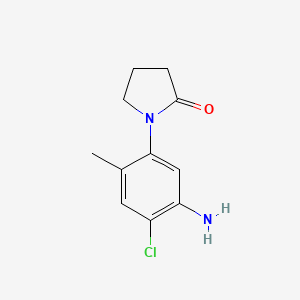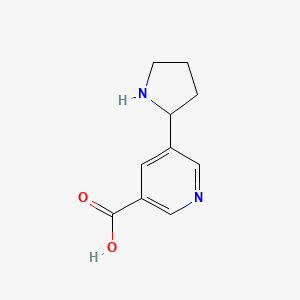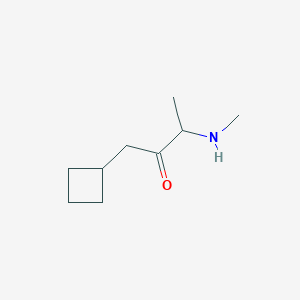
3-(Bromomethyl)-2,3-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,3-dimethylpentane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to a dimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3-dimethylpentane typically involves the bromination of 2,3-dimethylpentane. This can be achieved through a free radical bromination process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:
Initiation: The radical initiator generates bromine radicals.
Propagation: The bromine radicals react with 2,3-dimethylpentane to form this compound and hydrogen bromide (HBr).
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,3-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols and carboxylic acids can be formed.
Reduction: Alkanes are produced.
Scientific Research Applications
3-(Bromomethyl)-2,3-dimethylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used to introduce bromine atoms into drug molecules, potentially enhancing their biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,3-dimethylpentane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another brominated compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A brominated acetal used in various chemical reactions.
Bromopyrene: A brominated aromatic compound with applications in material science.
Uniqueness
3-(Bromomethyl)-2,3-dimethylpentane is unique due to its specific structure, which allows for selective reactions at the bromomethyl group. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-(bromomethyl)-2,3-dimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-5-8(4,6-9)7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
SNAFBUSZKMBLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)





![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)



![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)
